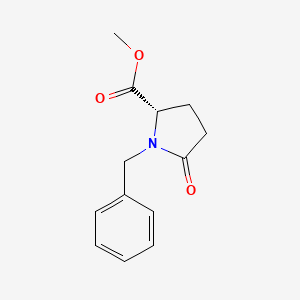

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

描述

Systematic IUPAC Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted pyrrolidine derivatives with multiple functional groups. The complete systematic name "methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate" provides comprehensive structural information through its component parts. The nomenclature begins with the ester functional group designation "methyl," indicating the presence of a methyl ester at the carboxylate position. The positional descriptor "(2S)" specifies the absolute stereochemical configuration at the second carbon of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules for stereochemical designation.

The core ring system is identified as "pyrrolidine," representing the five-membered saturated nitrogen heterocycle that forms the structural backbone of the molecule. The numerical prefix "1-benzyl" indicates the substitution of a benzyl group at the nitrogen atom, while "5-oxo" designates the presence of a ketone functional group at the fifth position of the pyrrolidine ring. The suffix "2-carboxylate" specifies the location of the carboxylate ester functionality at the second carbon position. This systematic approach ensures unambiguous identification of the compound's structure and stereochemistry.

The molecular formula C₁₃H₁₅NO₃ and molecular weight of 233.26 grams per mole provide additional identifying characteristics. The Chemical Abstracts Service registry number 57171-00-3 serves as a unique identifier for this specific stereoisomer, distinguishing it from its enantiomeric counterpart, which carries the registry number 143317-59-3. The International Chemical Identifier string "InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1" provides a standardized structural representation that encodes all connectivity and stereochemical information.

Structural Relationship to Pyrrolidine Derivatives

The structural framework of this compound demonstrates clear relationships to the broader class of pyrrolidine derivatives and their naturally occurring analogs. The compound shares fundamental structural characteristics with pyroglutamic acid, also known as 5-oxoproline or pidolic acid, which represents a ubiquitous natural amino acid derivative. Pyroglutamic acid forms through the cyclization of glutamic acid or glutamine, creating a lactam structure that serves as the foundational architecture for numerous biologically active compounds.

The five-membered pyrrolidine ring system in this compound exhibits the characteristic nitrogen-containing heterocycle that defines this chemical class. The presence of the 5-oxo functionality creates a γ-lactam structure, which is identical to the core framework found in pyroglutamic acid derivatives. This structural relationship places the compound within the family of oxopyrrolidine derivatives, which have demonstrated significant importance in medicinal chemistry and organic synthesis applications.

The benzyl substitution at the nitrogen position represents a common modification strategy in pyrrolidine chemistry, providing enhanced lipophilicity and potential for additional intermolecular interactions. The methyl ester functionality at the 2-position creates an activated carboxylate group that can participate in various chemical transformations. Research has demonstrated that 5-oxopyrrolidine derivatives serve as attractive scaffolds for developing compounds with anticancer and antimicrobial properties, particularly those targeting multidrug-resistant pathogens. The structural versatility of these derivatives allows for systematic modification of substituents to optimize biological activity and pharmacological properties.

Stereochemical Designation and Absolute Configuration

The stereochemical designation of this compound follows established conventions for describing absolute configuration in chiral molecules. The (S) designation refers to the absolute configuration at the stereogenic center located at the 2-position of the pyrrolidine ring, determined according to the Cahn-Ingold-Prelog priority rules. This stereochemical descriptor provides unambiguous identification of the three-dimensional arrangement of substituents around the chiral carbon atom.

The absolute configuration designation corresponds to the L-configuration when related to natural amino acid stereochemistry, as pyroglutamic acid exists in two distinct enantiomeric forms: (2R) or D-form and (2S) or L-form. The (2S) configuration, which matches the stereochemistry of this compound, represents the L-enantiomer that exhibits negative optical rotation. This relationship to natural amino acid stereochemistry provides important context for understanding the compound's potential biological interactions and synthetic utility.

The stereochemical information is encoded within the simplified molecular-input line-entry system representation as "COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2," where the "@@" notation specifies the (S)-configuration at the stereogenic center. The three-dimensional molecular structure places the carboxylate ester group in a specific spatial orientation relative to the pyrrolidine ring and benzyl substituent, creating distinct chemical and physical properties compared to its enantiomeric counterpart.

属性

IUPAC Name |

methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQSGNPXDLFTM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451330 | |

| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57171-00-3 | |

| Record name | (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cycloaddition and Reductive Lactamization Strategies

Nitrone Cycloaddition for Pyrrolidine Skeleton Construction

A foundational approach involves the cycloaddition of nitrones derived from N-benzyl hydroxylamine and acetaldehyde to diethyl maleate, forming isoxazolidine intermediates. Reductive cleavage of these intermediates with zinc in acetic acid facilitates spontaneous lactamization, yielding racemic pyrrolidine derivatives. For instance, ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate was synthesized via this method with a 56% yield after chromatographic purification. While this route produces racemic mixtures, enantioselective modifications using chiral catalysts or auxiliaries could theoretically isolate the (S)-enantiomer.

Key Reaction Parameters:

Direct Condensation of Itaconic Acid Derivatives

Benzylamine and Dimethyl Itaconic Acid Condensation

A patent describing nebracetam synthesis outlines a one-pot condensation of dimethyl itaconic acid and benzylamine at 90°C, yielding methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in 89% yield. Although this method targets the 3-carboxylate regioisomer, analogous conditions could be adapted for the 2-carboxylate variant by modifying the starting materials or reaction geometry.

Adaptability for 2-Carboxylate Synthesis:

- Regioselective Control : Substituent positioning on the itaconic acid backbone may direct cyclization toward the 2-carboxylate form.

- Stereochemical Influence : Chiral benzylamine derivatives or asymmetric catalysis could enforce the (S)-configuration.

Reductive Amination and Ketoamide Functionalization

Ketoamide-Based Routes to Pyrrolidine Carboxylates

Bioorganic studies on calpain inhibitors demonstrate the utility of reductive amination in constructing 1-benzyl-5-oxopyrrolidine-2-carboxamides. While these protocols focus on carboxamides, analogous reductive steps using methyl esters instead of amides could yield the target carboxylate. For example, lithium aluminum hydride reduction of intermediate imines followed by esterification may provide access to the desired product.

Critical Considerations:

Stereochemical Resolution and Asymmetric Synthesis

Chiral Pool Synthesis from (S)-Proline

Although excluded sources propose (S)-proline as a starting material, independent methodologies suggest that esterification of (S)-proline with methanol, followed by benzylation and oxidation, could yield the target compound. Enzymatic resolution or chiral chromatography may then isolate the (S)-enantiomer from racemic mixtures.

Industrial Scalability:

- Continuous Flow Systems : Enhance yield and purity by minimizing side reactions.

- High-Performance Liquid Chromatography (HPLC) : Critical for enantiomer separation at scale.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for (S)-Methyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate Synthesis

化学反应分析

Types of Reactions

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carboxylic acid, while reduction can produce benzyl alcohol.

科学研究应用

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: The compound is utilized in the production of fine chemicals and materials with specific properties.

作用机制

The mechanism of action of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Variations at the 1-Position

tert-Butyl 1-Benzyl-5-Oxo-L-Prolinate

- Structure : Features a tert-butyl ester (instead of methyl) and retains the benzyl group.

- Molecular Formula: C₁₆H₂₁NO₃ (vs. C₁₃H₁₅NO₃ for the target compound).

- Key Differences :

(S)-Methyl 1-Methyl-5-Oxopyrrolidine-2-Carboxylate

- Structure : Replaces the benzyl group with a methyl substituent.

- Molecular Weight : 157.17 g/mol (vs. ~233.27 g/mol for the benzyl variant).

- Solubility: Higher aqueous solubility compared to the benzyl derivative .

Ester Group Variations

(S)-Ethyl 1-Benzyl-5-Oxopyrrolidine-2-Carboxylate

- Structure : Ethyl ester replaces the methyl group.

- Molecular Weight : 247.29 g/mol (vs. 233.27 g/mol).

- Key Differences :

Methyl 1-(1,3-Benzothiazol-2-yl)-5-Oxopyrrolidine-3-Carboxylate

- Structure : Benzothiazole substituent at the 1-position and ester at the 3-position.

- Key Differences :

Functional Group Modifications

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Data Table: Structural and Physicochemical Comparison

生物活性

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring, a benzyl group, and a methyl ester group. Its molecular formula is C13H15NO3, with a molecular weight of approximately 233.26 g/mol. This compound's specific stereochemistry, indicated by the (S) designation, may significantly influence its biological activity, particularly in drug-target interactions.

Chemical Structure

The structural features of this compound are crucial for its biological activity. The compound includes:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's conformational flexibility.

- Benzyl group : Attached to the nitrogen atom, this group may enhance lipophilicity and facilitate membrane permeability.

- Methyl ester group : Located at the 2-position, this functional group can influence metabolic stability and bioavailability.

- Ketone group : Positioned at the 5-position, it may play a role in reactivity and binding interactions.

Anticancer Activity

Research on various 5-oxopyrrolidine derivatives has demonstrated their potential as anticancer agents. For instance, compounds similar to this compound have exhibited significant cytotoxicity against human lung adenocarcinoma (A549) cells. In one study, compounds were evaluated using an MTT assay, revealing that certain derivatives reduced cell viability significantly compared to controls such as cisplatin .

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| (S)-Compound X | 50 | A549 | Significant reduction in viability |

| Control (Cisplatin) | 10 | A549 | Standard chemotherapeutic agent |

Antimicrobial Activity

In addition to anticancer properties, some pyrrolidine derivatives have shown antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. For example, specific compounds demonstrated selective inhibition against resistant strains, indicating potential as therapeutic agents in treating infections caused by resistant bacteria .

The mechanisms underlying the biological activities of this compound and related compounds may involve:

- Enzyme inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, potentially interfering with metabolic pathways in cancer cells or pathogens.

- Receptor modulation : The structural characteristics may allow these compounds to interact with various biological receptors, influencing signaling pathways associated with cell growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of several 5-oxopyrrolidine derivatives for their anticancer and antimicrobial properties. Compounds were tested against A549 cells and various bacterial strains, revealing that modifications in structure led to varied biological activities. For instance, the introduction of specific substituents on the benzyl group enhanced anticancer efficacy while maintaining selectivity against microbial targets .

常见问题

Basic: How is (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate synthesized with high enantiomeric purity?

Methodological Answer:

The compound is synthesized via diastereoselective cyclization using chiral auxiliaries or asymmetric catalysis. For example, a [3+2] cycloaddition between benzylamine derivatives and activated α,β-unsaturated esters can yield the pyrrolidine core. Enantiomeric purity is ensured by:

- Chiral resolution : Use of (S)-proline derivatives as starting materials or catalysts to induce stereochemistry .

- Chromatographic purification : Chiral HPLC or recrystallization to isolate the desired enantiomer .

Key reaction conditions include low temperatures (−20°C to 0°C) and anhydrous solvents (e.g., THF or DCM) to minimize racemization.

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, benzyl protons at 7.2–7.4 ppm) and confirm stereochemistry via coupling constants (e.g., for adjacent protons on the pyrrolidine ring) .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and absolute configuration. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 248.1) .

Advanced: How is X-ray crystallography used to resolve the compound’s absolute configuration?

Methodological Answer:

Data collection : A single crystal is mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure solution : SHELXD or SIR2014 generates initial phases.

Refinement : SHELXL refines positional and thermal parameters. The Flack parameter (near 0 for pure enantiomers) confirms the (S)-configuration .

Validation : ORTEP-3 visualizes the electron density map, ensuring no disorder in the benzyl or ester groups .

Example: A study on a related ethyl ester derivative reported and , indicating high data accuracy .

Advanced: How is the ring puckering conformation of the pyrrolidine ring analyzed?

Methodological Answer:

The Cremer-Pople puckering parameters (, , ) quantify non-planarity:

- Amplitude () : Calculated from atomic deviations from the mean plane. For 5-membered rings, typically ranges 0.3–0.5 Å.

- Phase angles (, ) : Determine the puckering mode (e.g., envelope vs. twist).

Software like PARST or PLATON automates calculations using crystallographic data. A study on ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate reported , indicating a half-chair conformation .

Advanced: How are contradictions between spectroscopic and computational data resolved?

Methodological Answer:

Cross-validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest misassignment.

Dynamic effects : MD simulations assess ring-flipping barriers; low barriers (<10 kcal/mol) explain averaged NMR signals .

Crystallographic benchmarking : Use X-ray data as a reference to validate computational models .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

- Diastereomers : Formed due to incomplete stereocontrol. Mitigated by optimizing catalyst loading (e.g., 5 mol% (S)-BINOL) .

- Ester hydrolysis : Occurs under acidic/basic conditions. Avoid aqueous workup; use anhydrous NaSO for drying .

- Byproducts : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted benzylamine or diketopiperazines .

Advanced: How does the benzyl group influence reactivity in downstream functionalization?

Methodological Answer:

- Steric effects : The benzyl group hinders nucleophilic attack at C1, directing reactions to C3 or C5.

- Electron withdrawal : The 5-oxo group activates the pyrrolidine ring for Michael additions or alkylation.

- Protection strategies : Hydrogenolysis (H, Pd/C) removes the benzyl group, enabling further modification (e.g., amide coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。